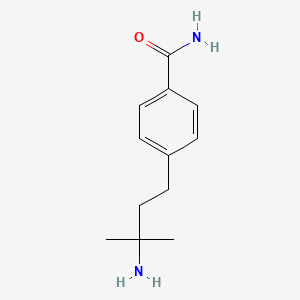
Aziridine-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aziridine-1-carboximidamide is a heterocyclic organic compound with the molecular formula C₃H₇N₃ It features a three-membered aziridine ring, which is known for its high strain and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aziridine-1-carboximidamide can be synthesized through several methods. One common approach involves the reaction of aziridine with cyanamide under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as purification and crystallization to obtain the compound in its pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of aziridine N-oxides.
Reduction: Reduction reactions can convert this compound into various amine derivatives.
Substitution: The compound is reactive towards nucleophilic substitution, where the aziridine ring can be opened by nucleophiles, forming different substituted products.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products Formed:
Oxidation Products: Aziridine N-oxides.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted aziridines depending on the nucleophile used.
Applications De Recherche Scientifique
Aziridine-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential as a bioactive compound. Studies have shown that aziridine derivatives can exhibit antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and other materials due to its ability to undergo polymerization reactions.
Mécanisme D'action
The mechanism by which aziridine-1-carboximidamide exerts its effects is primarily through its high reactivity. The strained aziridine ring is prone to nucleophilic attack, leading to ring-opening reactions that can form various biologically active compounds. These reactions often target specific molecular pathways, making aziridine derivatives useful in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Aziridine: The parent compound, known for its high reactivity and use in various chemical reactions.
Aziridine-2-carboximidamide: A structural isomer with different reactivity and applications.
Azetidine: A four-membered ring analog with different chemical properties.
Uniqueness: Aziridine-1-carboximidamide is unique due to its specific structure, which imparts distinct reactivity compared to other aziridine derivatives. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C3H7N3 |
|---|---|
Poids moléculaire |
85.11 g/mol |
Nom IUPAC |
aziridine-1-carboximidamide |
InChI |
InChI=1S/C3H7N3/c4-3(5)6-1-2-6/h1-2H2,(H3,4,5) |
Clé InChI |
DGMMZCSQEASTAE-UHFFFAOYSA-N |
SMILES canonique |
C1CN1C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


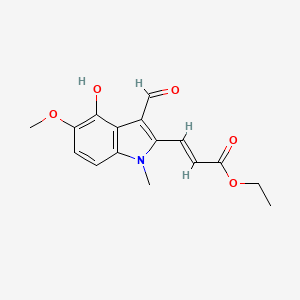

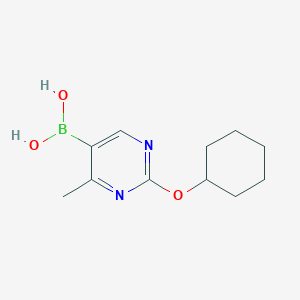
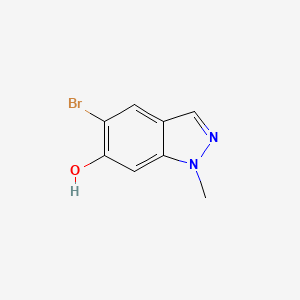



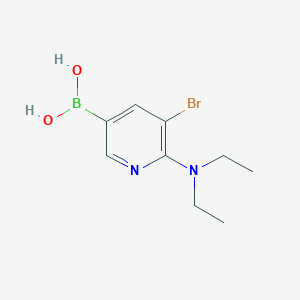
![1-Bromo-3-chlorodibenzo[b,d]furan](/img/structure/B12968292.png)
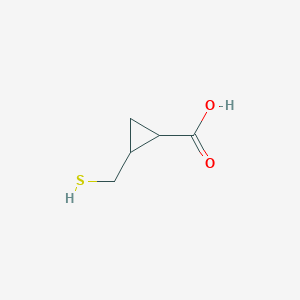
![Methyl 5-cyanothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B12968309.png)
![1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12968313.png)
![3-Methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B12968325.png)
